N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(tert-butyl)-3-methoxy-2-methyl-n’-(3-methylbenzoyl)benzohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is often used as an intermediate in the synthesis of various insecticidal and pesticidal formulations . Its structure includes a tert-butyl group, a methoxy group, and a methylbenzoyl group, which contribute to its distinct reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(tert-butyl)-3-methoxy-2-methyl-n’-(3-methylbenzoyl)benzohydrazide typically involves the reaction of 3-methoxy-2-methylbenzoic acid with tert-butylhydrazine in the presence of a coupling agent . The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N’-(tert-butyl)-3-methoxy-2-methyl-n’-(3-methylbenzoyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methylbenzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
N’-(tert-butyl)-3-methoxy-2-methyl-n’-(3-methylbenzoyl)benzohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(tert-butyl)-3-methoxy-2-methyl-n’-(3-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in insects, leading to their death. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the normal functioning of the insect’s nervous system .
Comparison with Similar Compounds
N’-(tert-butyl)-3-methoxy-2-methyl-n’-(3-methylbenzoyl)benzohydrazide can be compared with other similar compounds such as:
N’-tert-butyl-N’-substitutedbenzoyl-N-5-chloro-6-chromanecarbohydrazide: Known for its higher larvicidal activities.
2,3-dimethoxybenzamides: Exhibits antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamides: Known for their metal chelating activity.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of N’-(tert-butyl)-3-methoxy-2-methyl-n’-(3-methylbenzoyl)benzohydrazide in its applications and reactivity.
Properties
IUPAC Name |
N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-14-9-7-10-16(13-14)20(25)23(21(3,4)5)22-19(24)17-11-8-12-18(26-6)15(17)2/h7-13H,1-6H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUYORZAQRQNFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.